molecular formula C16H16FNO2 B4503782 N-(3-fluorobenzyl)-2-phenoxypropanamide

N-(3-fluorobenzyl)-2-phenoxypropanamide

Cat. No.: B4503782
M. Wt: 273.30 g/mol
InChI Key: DXPOXAQVPRBCTL-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging and Diagnostic Applications

Research has identified fluorinated compounds as potent agents in molecular imaging and diagnostics. For example, studies have explored the utility of fluorinated benzamides in positron emission tomography (PET) imaging. These compounds have shown potential for studying dopamine D2 receptors, which are crucial in neurological disorders (Mach et al., 1993). The development of [^18F]-labeled benzamides, such as those studied by Mach et al., highlights the role of fluorinated derivatives in enhancing the selectivity and effectiveness of molecular probes for imaging applications.

Drug Development and Therapeutic Applications

Fluorinated compounds have also been extensively studied for their therapeutic potential. For instance, the synthesis and evaluation of various benzamides have led to the discovery of gastrokinetic agents with potent activity and selectivity. These compounds were designed to improve gastrointestinal motility without the adverse effects associated with dopamine D2 receptor antagonism, as demonstrated in studies by Kato et al. (1991). This research underscores the importance of structural modifications, such as the incorporation of fluorine atoms, in developing new drugs with enhanced efficacy and safety profiles.

Biochemical and Chemical Research

The application of fluorinated compounds extends into biochemical and chemical research, where they serve as tools for understanding biological mechanisms and developing new synthetic methodologies. For example, the use of fluoroform as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes represents a novel approach to incorporating fluorine into organic molecules. This method, as discussed by Thomoson and Dolbier (2013), highlights the versatility of fluorinated compounds in chemical synthesis and the development of new materials.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12(20-15-8-3-2-4-9-15)16(19)18-11-13-6-5-7-14(17)10-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOXAQVPRBCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.